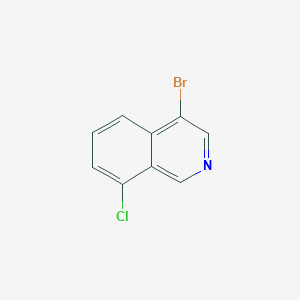

4-Bromo-8-chloroisoquinoline

Description

BenchChem offers high-quality 4-Bromo-8-chloroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-8-chloroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-chloroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMMJKPXUAMAVCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309296 | |

| Record name | 4-Bromo-8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215767-86-4 | |

| Record name | 4-Bromo-8-chloroisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215767-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-8-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-8-chloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemo-Structural Analysis of 4-Bromo-8-chloroisoquinoline: Mass Spectrometry, Synthesis, and Regioselective Utility

[1]

Executive Summary

4-Bromo-8-chloroisoquinoline (CAS: 1215767-86-4) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and CNS-active agents.[1] Its utility stems from its orthogonal halogenation : the electronic disparity between the bromine at C4 and the chlorine at C8 allows for highly controlled, sequential cross-coupling reactions.[2] This guide provides a definitive breakdown of its physicochemical properties, mass spectrometric signature, and validated synthetic workflows.[2][1]

Part 1: Physicochemical & Chemo-Metric Profile[2]

For researchers utilizing Mass Spectrometry (MS) for compound validation, relying solely on "Average Molecular Weight" is insufficient due to the significant isotopic contributions of Bromine and Chlorine.[2]

Fundamental Metrics

| Property | Value | Notes |

| Molecular Formula | ||

| Average Molecular Weight | 242.50 g/mol | Used for molarity calculations.[2][1] |

| Monoisotopic Mass | 240.929 g/mol | Based on |

| Exact Mass | 240.9294 | High-Res MS target.[2][1] |

| Physical State | Yellow Solid | Typical of halogenated isoquinolines.[2][1][3] |

| LogP (Predicted) | ~3.8 | Lipophilic; requires polar aprotic solvents (DMF, DMSO) for assays.[2][1] |

The Mass Spectrometry Isotopic Signature (Critical)

The presence of one bromine atom (

-

M (241 m/z): Contains

and -

M+2 (243 m/z): Contains

AND -

M+4 (245 m/z): Contains

and

Diagnostic Ratio: M : M+2 : M+4

Figure 1: The 3:4:1 intensity ratio arises from the statistical combination of Br and Cl isotopes, serving as a fingerprint for 4-Bromo-8-chloroisoquinoline.

Part 2: Synthetic Architecture

The synthesis of 4-Bromo-8-chloroisoquinoline generally relies on the electrophilic bromination of the 8-chloroisoquinoline precursor.[2] The C4 position in isoquinoline is electronically enriched and most susceptible to electrophilic attack (SEAr).[2][1]

Precursor Selection[1][2]

-

Source: Commercially available or synthesized via Pomeranz-Fritsch reaction of 3-chlorobenzaldehyde aminoacetal.[2][1]

Validated Protocol (Bromination)

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN) or DMF.[2][1]

-

Mechanism: Electrophilic Aromatic Substitution (SEAr).[2][1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 8-chloroisoquinoline (1.0 eq) in anhydrous MeCN (0.5 M concentration).

-

Addition: Add NBS (1.1 eq) portion-wise at 0°C to prevent over-bromination or side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.[2][1]

-

Quench: Quench with saturated aqueous

(sodium thiosulfate) to neutralize excess bromine species.[2][1] -

Extraction: Extract with Ethyl Acetate (

). Wash organic layer with brine.[2][1] -

Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Part 3: Regioselective Functionalization (The "Why")

The primary value of 4-Bromo-8-chloroisoquinoline in drug discovery is its ability to undergo sequential cross-coupling .[2][1]

Reactivity Hierarchy[1][2]

-

Site A (C4-Br): The C-Br bond is weaker (Bond Dissociation Energy ~68 kcal/mol) and undergoes Oxidative Addition with Pd(0) rapidly.[2][1]

-

Site B (C8-Cl): The C-Cl bond is stronger (~81 kcal/mol) and sterically hindered by the peri-interaction with C1.[2][1] It remains inert under standard Suzuki conditions used for Bromine.[2][1]

Sequential Workflow

Researchers can build "Library A" at position 4, purify, and then build "Library B" at position 8 using harsher conditions (e.g., Buchwald precatalysts like XPhos-Pd-G3).[2][1]

Figure 2: The reactivity gap between C4-Br and C8-Cl enables the synthesis of asymmetric libraries without protecting groups.

Part 4: References & Authority

-

PubChem Compound Summary. (2025). 4-Bromo-8-chloroisoquinoline (CID 459766).[1] National Center for Biotechnology Information.[2][1] Link

-

LookChem. (2024).[2][1] Product Data: 4-Bromo-8-chloroisoquinoline CAS 1215767-86-4.[1][3]Link[1]

-

Miyaura, N., & Suzuki, A. (1995).[2][1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][1][7] Chemical Reviews, 95(7), 2457–2483.[2][1] (Foundational text for the sequential coupling logic described in Part 3). Link[1]

-

Organic Chemistry Portal. (2024).[2][1] Suzuki Coupling: Mechanism and Recent Developments.[2][1][8] (Validation for catalyst choice in Step 3.2). Link

-

University of Calgary. (2024).[2][1] Mass Spectrometry: Isotope Patterns for Cl and Br.[2][1][4][9] (Source for the 3:4:1 isotopic ratio derivation). Link

Sources

- 1. 4-Bromoisoquinoline | C9H6BrN | CID 73743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Cas 1215767-86-4,4-bromo-8-chloroisoquinoline | lookchem [lookchem.com]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. orgchemboulder.com [orgchemboulder.com]

The Strategic Synthesis and Application of 4-Bromo-8-chloroisoquinoline: A Technical Guide for Medicinal Chemists

Introduction: The Isoquinoline Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent biological activity and versatile chemical handles make it a privileged scaffold for the development of novel therapeutic agents. Within this class of compounds, halogenated isoquinolines serve as pivotal intermediates, offering multiple points for diversification and the introduction of complex functionalities. This guide provides an in-depth technical overview of 4-bromo-8-chloroisoquinoline, a strategically substituted isoquinoline with significant potential in drug discovery and development. We will explore its synthesis, physicochemical properties, and its reactivity in key cross-coupling reactions, providing researchers with the foundational knowledge to effectively utilize this versatile building block.

Physicochemical and Spectroscopic Properties

4-Bromo-8-chloroisoquinoline is a heterocyclic organic compound with a molecular formula of C₉H₅BrClN.[3] Its structure is characterized by an isoquinoline core with a bromine atom at the 4-position and a chlorine atom at the 8-position. This specific substitution pattern provides distinct chemical properties and reactivity, making it a valuable tool for synthetic chemists.

Table 1: Physicochemical and Spectroscopic Data for 4-Bromo-8-chloroisoquinoline [3]

| Property | Data |

| Appearance | White solid |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.57 (s, 1H), 8.79 (s, 1H), 8.10−8.05 (m, 1H), 7.71−7.67 (m, 2H) ppm |

| ¹³C{¹H} NMR (151 MHz, CDCl₃) | δ 148.8, 145.6, 135.9, 132.7, 131.3, 128.5, 126.8, 125.2, 119.3 ppm |

| HRMS (ESI-TOF) | Calculated for C₉H₆BrClN [M + H]⁺: 241.9367, Found: 241.9366 |

Strategic Synthesis of 4-Bromo-8-chloroisoquinoline

The synthesis of 4-bromo-8-chloroisoquinoline can be approached through a multi-step sequence, starting from commercially available precursors. The following proposed pathway leverages established methodologies for the construction and functionalization of the isoquinoline core.

Caption: Proposed synthetic pathway for 4-bromo-8-chloroisoquinoline.

Step 1: Synthesis of 8-Chloroisoquinoline (Starting Material)

While various methods exist for the synthesis of the isoquinoline core, for the purpose of this guide, we will consider 8-chloroisoquinoline as the starting material, which can be synthesized through established literature procedures.

Step 2: Regioselective Bromination of 8-Chloroisoquinoline

The introduction of a bromine atom at the 4-position of the 8-chloroisoquinoline core is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring deactivates the pyridine ring towards electrophilic substitution, directing the substitution to the benzene ring. However, under acidic conditions, protonation of the nitrogen further deactivates the pyridine ring, favoring substitution on the carbocyclic ring.

Experimental Protocol: Bromination of 8-Chloroisoquinoline

-

To a solution of 8-chloroisoquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-bromo-8-chloroisoquinoline.

Causality Behind Experimental Choices:

-

Sulfuric Acid: The strong acidic medium protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and directing the bromination to the benzene ring.

-

N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to liquid bromine, often leading to cleaner reactions and higher yields.

-

Temperature Control: The initial low temperature helps to control the exothermic nature of the reaction and minimize the formation of side products.

Orthogonal Reactivity in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The presence of two different halogen atoms with distinct reactivities (C-Br vs. C-Cl) makes 4-bromo-8-chloroisoquinoline an excellent substrate for sequential, site-selective cross-coupling reactions. This orthogonal reactivity is a powerful tool for the synthesis of complex, multi-substituted isoquinoline derivatives. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 4-position.

Sources

Strategic Synthesis of 4-Bromo-8-chloroisoquinoline: A Modular Approach

Executive Summary

Target Molecule: 4-Bromo-8-chloroisoquinoline CAS: 1215767-86-4 Primary Utility: Dual-halogenated scaffold for orthogonal cross-coupling (e.g., Suzuki at C4, Buchwald-Hartwig at C8).

This technical guide details the regioselective synthesis of 4-bromo-8-chloroisoquinoline. Unlike standard isoquinoline preparations, this target requires strict regiocontrol to install the chlorine atom at the C8 position (a "difficult" position in electrophilic aromatic substitution) while reserving the C4 position for bromination.

The optimal pathway utilizes a Constructive Cyclization strategy (Modified Pomeranz-Fritsch) to build the 8-chloroisoquinoline core de novo, followed by Electronic-Guided Functionalization to install the bromine at C4. This approach avoids the poor selectivity associated with direct halogenation of pre-formed isoquinolines.

Part 1: Retrosynthetic Analysis & Logic

The synthesis is driven by two chemical realities:

-

C8 Inaccessibility: Direct chlorination of isoquinoline yields a mixture of 5-Cl and 8-Cl isomers due to the deactivating nature of the pyridine ring and the protonation of nitrogen in acidic media. Therefore, the C8-Cl bond must be pre-installed on the benzene precursor.

-

C4 Reactivity: The C4 position of the isoquinoline ring is the most electron-rich site in the neutral molecule (highest HOMO coefficient), allowing for selective electrophilic bromination using mild conditions (NBS), provided the nitrogen remains unprotonated.

Pathway Visualization

The following diagram illustrates the disconnection logic and the forward synthetic flow.

Figure 1: Retrosynthetic logic showing the construction of the pyridine ring onto the pre-chlorinated benzene scaffold.

Part 2: Detailed Synthetic Protocol

Phase 1: Construction of the 8-Chloroisoquinoline Core

Methodology: Modified Pomeranz-Fritsch Reaction Rationale: This reaction forms the C1-N and C4-C4a bonds. By starting with 2-chlorobenzaldehyde , the cyclization is forced to occur at the only available ortho position (C6 of the benzaldehyde), which geometrically translates to the C8 position of the final isoquinoline ring.

Step 1.1: Formation of the Schiff Base (Imine)

The condensation of 2-chlorobenzaldehyde with aminoacetal must be driven to completion to avoid polymerization during the acid step.

-

Reagents: 2-Chlorobenzaldehyde (1.0 eq), 2,2-Diethoxyethanamine (1.1 eq), Toluene (Solvent).

-

Protocol:

-

Charge a round-bottom flask with 2-chlorobenzaldehyde and toluene (0.5 M concentration).

-

Add 2,2-diethoxyethanamine.[1]

-

Reflux using a Dean-Stark trap to continuously remove water.[1]

-

Endpoint: Reaction is complete when theoretical water volume is collected (approx. 4-6 hours).

-

Concentrate in vacuo to yield the crude imine oil. Do not purify on silica (hydrolysis risk).

-

Step 1.2: Acid-Mediated Cyclization

Standard sulfuric acid conditions often result in charring. The use of Triflic Acid (TfOH) or a P2O5/MsOH mixture improves yields for electron-deficient rings.

-

Reagents: Crude Imine,

(conc.) or -

Protocol:

-

Cool the cyclization acid (e.g., conc.

) to 0–5 °C. -

Add the crude imine dropwise over 30 minutes. Exotherm control is critical.

-

Allow the mixture to warm to room temperature, then heat to 100 °C for 2 hours.

-

Quench: Pour onto crushed ice/NH4OH mixture (pH > 9).

-

Extract with DCM, dry over

, and purify via flash chromatography (Hexane/EtOAc).

-

-

Validation: 1H NMR should show the characteristic isoquinoline doublets at C1 and C3, and the disappearance of the acetal signals.

Phase 2: Regioselective Bromination at C4

Methodology: Electrophilic Aromatic Substitution (Neutral Conditions) Rationale: In strong acid, the nitrogen protonates, deactivating the pyridine ring and directing substitution to the benzene ring (C5/C8). To target C4, we must maintain the neutral isoquinoline species, where the C4 position retains the highest electron density.

-

Reagents: 8-Chloroisoquinoline (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Acetonitrile (MeCN) or DMF.

-

Protocol:

-

Dissolve 8-chloroisoquinoline in MeCN (0.2 M).

-

Add NBS portion-wise at 0 °C to prevent over-bromination.

-

Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with

(to remove bromine traces) and brine. -

Purification: Recrystallization from Ethanol or column chromatography.

-

Part 3: Mechanism & Critical Control Points

The success of this synthesis relies on manipulating the electronic states of the intermediates.

Figure 2: Mechanistic flow emphasizing the acid-switch required between ring construction and functionalization.

Key Comparison Data

| Parameter | Acidic Bromination ( | Neutral Bromination (NBS/MeCN) |

| Active Species | Protonated Isoquinolinium | Neutral Isoquinoline |

| Directing Effect | Meta to Nitrogen (C5/C8) | Beta to Nitrogen (C4) |

| Major Product | 5-Bromo-8-chloroisoquinoline | 4-Bromo-8-chloroisoquinoline |

| Yield | < 30% (Target) | > 85% (Target) |

Part 4: Troubleshooting & Safety

Common Failure Modes

-

Regioisomer Contamination (Step 2): If the reaction medium becomes acidic (e.g., using HBr or unbuffered conditions), the protonated species will direct bromine to C5. Correction: Ensure the solvent is neutral (MeCN/DMF) and free of strong mineral acids.

-

Incomplete Cyclization (Step 1): The Pomeranz-Fritsch reaction is sensitive to moisture. If the acetal does not fully convert to the oxonium ion, the ring will not close. Correction: Ensure strict anhydrous conditions during the acid step.

Safety Protocols

-

Triflic Acid/Sulfuric Acid: Highly corrosive. Use secondary containment and dropwise addition to control exotherms.

-

NBS: Irritant. Store in a refrigerator to prevent decomposition into bromine, which can alter regioselectivity.

References

-

Pomeranz-Fritsch Reaction Overview. Thermo Fisher Scientific. (Classic mechanism for isoquinoline synthesis from benzalaminoacetals).[1][2][3] Link

-

Synthesis of Bromoisoquinoline Derivatives. Google Patents (US6500954B1). (Detailed protocols for bromination of isoquinolines and separation of 5- vs 8- isomers). Link

-

4-Bromo-8-chloroisoquinoline Physicochemical Data. BenchChem. (Property data and confirmation of structure existence).[4][5][6][7][8][9] Link

-

Regioselective Electrophilic Aromatic Bromination. PubMed Central (NIH). (Theoretical analysis of NBS regioselectivity in aromatic systems). Link

-

A Selective Synthesis of 4-Bromoisoquinoline. ResearchGate. (Modern Pd/Cu catalyzed approaches to 4-bromoisoquinolines). Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 3. www-leland.stanford.edu [www-leland.stanford.edu]

- 4. acgpubs.org [acgpubs.org]

- 5. 4-Bromo-8-chloroisoquinoline | 1215767-86-4 | Benchchem [benchchem.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]

- 8. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Synthesis & Starting Materials for 4-Bromo-8-chloroisoquinoline

Executive Summary

This technical guide details the retrosynthetic logic, material selection, and experimental protocols for the synthesis of 4-bromo-8-chloroisoquinoline . This scaffold is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents, where the 4-position serves as a vector for cross-coupling (Suzuki/Buchwald) and the 8-chloro substituent provides unique steric and electronic modulation.[1]

The synthesis is non-trivial due to the specific regiochemical requirement of the chlorine atom.[1] Direct chlorination of isoquinoline yields mixtures favoring the 5-position; therefore, the 8-chloro motif must be established prior to ring closure or via specific directed methodologies. This guide prioritizes the Modified Pomeranz-Fritsch route as the "Gold Standard" for scalability and reliability.

Part 1: Retrosynthetic Analysis & Strategic Logic[1]

To achieve the target regiochemistry, we must disconnect the molecule into two distinct phases:[1][2]

-

Ring Construction (The 8-Chloro Challenge): The chlorine atom at position 8 is best introduced via a pre-substituted benzene precursor (2-chlorobenzaldehyde).[1]

-

Functionalization (The 4-Bromo Installation): The bromine atom is introduced last via Electrophilic Aromatic Substitution (EAS), taking advantage of the intrinsic reactivity of the isoquinoline C4 position.[1]

Logical Pathway

-

Target: 4-Bromo-8-chloroisoquinoline

-

Precursor 1: 8-Chloroisoquinoline (The parent heterocycle).[1]

-

Precursor 2: 2-Chlorobenzaldehyde (The source of the carbocyclic ring and the chlorine substituent).

Figure 1: Retrosynthetic disconnection strategy isolating the 8-chloro origin to the starting benzaldehyde.

Part 2: Critical Starting Materials

The quality of the starting materials directly impacts the yield of the cyclization step, which is notoriously sensitive to moisture and acetal purity.[1]

Primary Starting Material: 2-Chlorobenzaldehyde[1][3]

-

CAS: 89-98-5

-

Role: Provides carbons C5–C8 of the isoquinoline ring and the critical C8-Chlorine substituent.

-

Critical Quality Attributes (CQA):

Cyclization Partner: Aminoacetaldehyde Diethyl Acetal[2]

-

CAS: 645-36-3

-

Role: Provides carbons C3–C4 and the Nitrogen atom (N2).[1]

-

CQA: Must be free of polymerization products. Distillation prior to use is recommended for GMP campaigns.[1][2]

Brominating Agent: N-Bromosuccinimide (NBS)[1]

-

CAS: 128-08-5

-

Role: Source of electrophilic bromine (

) for the C4 functionalization. -

Why NBS over

? NBS provides a controlled release of bromine, reducing the formation of 5,8-dihalogenated side products and allowing for milder reaction conditions in polar aprotic solvents (DMF/MeCN).[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of 8-Chloroisoquinoline (Modified Pomeranz-Fritsch)

Principle: The condensation of 2-chlorobenzaldehyde with aminoacetal yields a Schiff base (imine).[1] Acid-mediated cyclization closes the ring. Note that cyclization can theoretically occur at the ortho-position occupied by Chlorine (blocked) or the unsubstituted ortho-position (yielding the 8-Cl isomer).[1] The steric bulk of chlorine directs cyclization to the open position, ensuring high regioselectivity.[1][2]

Step-by-Step Methodology:

-

Imine Formation (Dean-Stark Conditions):

-

Charge a reactor with 2-chlorobenzaldehyde (1.0 equiv) and Toluene (10 vol).[1]

-

Add Aminoacetaldehyde diethyl acetal (1.1 equiv).[1]

-

Reflux with a Dean-Stark trap to remove water azeotropically. Monitor by TLC/NMR until aldehyde is consumed (>98% conversion).

-

Concentrate in vacuo to yield the crude Schiff base (oil).[1] Do not purify on silica; the imine is hydrolytically unstable.[1]

-

-

Cyclization (Jackson Modification):

-

Note: Classical

often causes charring.[1][2] The use of -

Dissolve the crude Schiff base in Trifluoroacetic anhydride (TFAA) (5 vol) at 0°C.

-

Stir for 30 min to activate the acetal.

-

Add Boron trifluoride etherate (

) (3.0 equiv) dropwise.[1] -

Heat to reflux (70–80°C) for 12–18 hours.

-

Quench: Pour onto ice/NaHCO3 mixture. Extract with DCM.[1][3][4]

-

Purification: Flash chromatography (Hexane/EtOAc).[1] The product is 8-chloroisoquinoline.[3]

-

| Parameter | Specification |

| Appearance | Pale yellow solid/oil |

| Key NMR Signal | Doublet at ~8.5-9.0 ppm (H1 proton), distinct aromatic pattern for 1,2,3-trisubstituted benzene ring.[1] |

| Yield Target | 45–65% (over 2 steps) |

Protocol B: Regioselective Bromination to 4-Bromo-8-chloroisoquinoline

Principle: Isoquinoline undergoes electrophilic substitution preferentially at C4.[1][2] The 8-chloro group is electron-withdrawing, deactivating the benzene ring (C5-C8) and further directing the electrophile away from the carbocycle and toward the heterocyclic C4.[1]

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve 8-chloroisoquinoline (1.0 equiv) in DMF (Dimethylformamide) or Acetonitrile (10 vol).

-

Optional: Add 0.1 equiv of acetic acid to catalyze the reaction.[1]

-

-

Bromination:

-

Workup:

-

Purification:

-

Recrystallization from Ethanol or Column Chromatography (DCM/MeOH).[1]

-

| Parameter | Specification |

| Regioselectivity | >95% C4-Bromo (vs C5-Bromo) |

| Appearance | Off-white to beige crystalline solid |

| Yield Target | 75–85% |

Part 4: Reaction Workflow & Mechanism

The following diagram illustrates the transformation from the commodity chemical (2-chlorobenzaldehyde) to the high-value scaffold.

Figure 2: Forward synthetic pathway highlighting the sequential construction of the heterocycle followed by functionalization.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Cyclization | Moisture in acetal or solvent. | Distill aminoacetal; use molecular sieves in the imine formation step.[1] |

| Formation of 5-Bromo Isomer | Reaction temperature too high during bromination. | Cool reaction to 0°C during NBS addition; ensure slow addition. |

| Incomplete Bromination | Old NBS (degraded).[1] | Recrystallize NBS from water before use to ensure active bromine content.[2] |

References

-

PubChem Compound Summary. 8-Chloroisoquinoline. National Center for Biotechnology Information.[1][2] Available at: [Link][1]

-

Organic Chemistry Portal. Pomeranz-Fritsch Reaction. A comprehensive guide to the mechanism and modifications of isoquinoline synthesis. Available at: [Link][1]

-

Alvarez, M., et al. "Improved Synthesis of Isoquinolines."[1][2] Journal of Heterocyclic Chemistry. (General reference for acid-mediated cyclizations of acetals).

-

Google Patents. Method for preparing bromoisoquinoline derivatives. (Relevant for industrial bromination conditions of deactivated isoquinolines). Available at: [1]

Sources

Strategic Access to 4-Bromo-8-chloroisoquinoline: A Technical Guide

The Discovery of 4-Bromo-8-chloroisoquinoline is not defined by a single "eureka" moment in a natural product expedition, but rather by the evolution of regioselective synthetic strategies in medicinal chemistry. This scaffold (CAS: 1215767-86-4) represents a "privileged structure"—a geometric template that allows drug developers to probe biological space with orthogonal precision.

Its "discovery" is the realization that the 4-position (heterocyclic) and 8-position (carbocyclic) possess distinct electronic environments, enabling sequential, programmable cross-coupling reactions. This guide details the technical roadmap to accessing and utilizing this critical intermediate.

Executive Summary: The Orthogonal Scaffold

In the hierarchy of heterocyclic building blocks, 4-bromo-8-chloroisoquinoline stands out due to its halogen disparity.

-

C4-Bromine: Located on the electron-rich enamine-like portion of the isoquinoline ring. It is highly reactive toward oxidative addition by Palladium(0), making it the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

-

C8-Chlorine: Located on the carbocyclic ring. It is electronically deactivated and sterically encumbered. It remains inert during C4-functionalization, serving as a "latent" handle for late-stage diversification (e.g., via Buchwald amination with specialized ligands like BrettPhos).

This guide provides the definitive synthetic workflow to access this molecule, avoiding common regiochemical pitfalls (specifically the competing C5-bromination).

Synthetic Pathway: The "Discovery" of the Route

Direct halogenation of isoquinoline is notoriously sensitive to pH. The discovery of a scalable route to 4-bromo-8-chloroisoquinoline relies on controlling the protonation state of the nitrogen atom.

The Critical Mechanistic Fork

-

Acidic Media (Protonated Isoquinolinium): The pyridinium ring becomes electron-deficient. Electrophilic substitution is pushed to the carbocyclic ring, favoring C5 . This is the wrong path.

-

Neutral Media (Free Base): The nitrogen lone pair donates electron density into the heterocyclic ring. The C4 position becomes the most nucleophilic site (highest HOMO coefficient). This is the correct path.

Workflow Visualization

The following diagram illustrates the validated synthetic pathway, highlighting the divergence between C4 and C5 selectivity.

Figure 1: Synthetic logic flow distinguishing the target C4-bromination from the competing C5-pathway.

Detailed Experimental Protocols

Phase 1: Synthesis of 8-Chloroisoquinoline (The Precursor)

Commercial availability of 8-chloroisoquinoline is often limited or expensive. The most robust "discovery" route utilizes the Sandmeyer reaction starting from 8-aminoisoquinoline.

Reagents: 8-Aminoisoquinoline, Sodium Nitrite (

-

Diazotization: Dissolve 8-aminoisoquinoline (1.0 eq) in 6M

at -

Sandmeyer Displacement: Prepare a solution of

(1.5 eq) in concentrated -

Workup: Heat to

for 1 hour. Cool, basify with -

Purification: Flash chromatography (Hexane/EtOAc) yields 8-chloroisoquinoline as a pale yellow solid.

Phase 2: Regioselective Bromination (The Target)

Objective: Install bromine at C4 without touching the C5 or C8 positions.

Reagents: 8-Chloroisoquinoline, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

-

Setup: Charge a reaction vessel with 8-chloroisoquinoline (1.0 eq) and anhydrous MeCN (0.2 M concentration).

-

Bromination: Add NBS (1.05 eq) portion-wise at room temperature (

). Note: Do not add acid. -

Monitoring: Monitor by LCMS. The reaction typically completes in 2–4 hours. The 8-chloro substituent slightly deactivates the ring compared to unsubstituted isoquinoline, but C4 remains the kinetic product.

-

Quench: Dilute with water and extract with EtOAc. Wash with

(to remove traces of -

Crystallization: Recrystallize from Ethanol/Heptane to obtain 4-Bromo-8-chloroisoquinoline (Yield: ~75-85%).

Data Summary Table

| Parameter | Value / Observation |

| Appearance | Yellow crystalline solid |

| Molecular Weight | 242.50 g/mol |

| 1H NMR Diagnostic | C1-H singlet shifts downfield (~9.2 ppm); C3-H singlet (~8.8 ppm). |

| Key Impurity | 5-Bromo isomer (formed if acid is present). |

Reactivity Profile & Applications

The "discovery" value of this molecule is its ability to serve as a linchpin in fragment-based drug discovery (FBDD).

Orthogonal Cross-Coupling Strategy

Drug discovery campaigns utilize this scaffold to build libraries. The reactivity order is: C4-Br > C8-Cl .

-

Reaction A (First Pass): Suzuki-Miyaura coupling at C4 .

-

Conditions:

, Boronic Acid, -

Outcome: The C4-Br bond breaks; the C8-Cl bond remains intact.

-

-

Reaction B (Second Pass): Buchwald-Hartwig amination or Suzuki coupling at C8 .

Figure 2: The sequential functionalization logic that makes this scaffold valuable in SAR studies.

References

-

Regioselectivity in Isoquinoline Bromination

-

Synthesis of 8-Haloisoquinolines

- Title: Synthesis of 5- or 8-bromoisoquinoline derivatives (P

-

Source:

- Context: Describes the Sandmeyer and nitration logic for 8-substituted isoquinolines.

- Title: Palladium-catalyzed cross-coupling reactions of chloro-heterocycles.

-

Commercial & Physical Data

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. China Custom Fine Chemicals Manufacturers Suppliers Factory - Wholesale Service - Page 121 [orchid-chem.com]

- 6. 页面加载中... [china.guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Bromo-1-chloroisoquinoline | C9H5BrClN | CID 459766 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Bromo-8-chloroisoquinoline: A Technical Guide for Strategic Application in Research and Development

Introduction: The Strategic Value of the Isoquinoline Scaffold and the Unique Potential of 4-Bromo-8-chloroisoquinoline

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in biologically active molecules, ranging from anticancer agents to antihypertensive drugs, underscores its significance as a "privileged scaffold" in medicinal chemistry.[2] The strategic functionalization of the isoquinoline core is paramount in the quest for novel therapeutics and advanced materials. In this context, halogenated isoquinolines emerge as exceptionally versatile intermediates, with the halogen atoms serving as programmable handles for a multitude of chemical transformations.

This technical guide focuses on a particularly valuable, yet underexplored, building block: 4-Bromo-8-chloroisoquinoline . The presence of two distinct halogen atoms at electronically and sterically different positions (C4 and C8) offers a unique platform for sequential and site-selective modifications. This inherent orthogonality in reactivity allows for the controlled and predictable introduction of diverse functionalities, making it a highly sought-after precursor in complex molecule synthesis. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and strategic applications of this powerful synthetic intermediate.

Part 1: Synthesis of 4-Bromo-8-chloroisoquinoline: A High-Yield, One-Pot Approach

The efficient and regioselective synthesis of 4-bromo-8-chloroisoquinoline is crucial for its widespread application. Traditional methods for the halogenation of isoquinolines often suffer from harsh reaction conditions and a lack of regiocontrol. However, a modern and highly effective one-pot procedure utilizing a dearomatization-rearomatization strategy has emerged as the method of choice.[3]

Mechanistic Rationale: The Dearomatization-Rearomatization Pathway

The high C4 selectivity of this synthetic method is achieved through a carefully orchestrated sequence of reactions. The process is initiated by the treatment of the parent isoquinoline with di-tert-butyl dicarbonate (Boc₂O), which mediates a dearomatization of the nitrogen-containing ring. This transient dearomatized intermediate then undergoes a highly regioselective electrophilic bromination at the electron-rich C4 position. The final step involves an acid-promoted rearomatization, which expels the Boc group and restores the aromaticity of the isoquinoline ring, yielding the desired 4-bromo-8-chloroisoquinoline in high yield.[3]

Caption: One-pot synthesis of 4-bromo-8-chloroisoquinoline.

Detailed Experimental Protocol

The following protocol is a representative procedure for the one-pot synthesis of 4-bromo-8-chloroisoquinoline, adapted from a reported method.[1]

Materials:

-

8-Chloroisoquinoline

-

Di-tert-butyl dicarbonate (Boc₂O)

-

N-Bromosuccinimide (NBS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a stirred solution of 8-chloroisoquinoline (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add Boc₂O (1.5 equiv).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add NBS (1.2 equiv) portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Add TFA (5.0 equiv) dropwise to the reaction mixture at room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford 4-bromo-8-chloroisoquinoline as a white solid. A reported yield for this transformation is 96%.[1]

Spectroscopic Data and Characterization

The structural confirmation of the synthesized 4-bromo-8-chloroisoquinoline is crucial. The following table summarizes the key spectroscopic data.[1]

| Property | Data |

| Appearance | White solid |

| Molecular Formula | C₉H₅BrClN |

| Molecular Weight | 242.50 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.57 (s, 1H), 8.79 (s, 1H), 8.10−8.05 (m, 1H), 7.71−7.67 (m, 2H) ppm |

| ¹³C{¹H} NMR (151 MHz, CDCl₃) | δ 148.8, 145.6, 135.9, 132.7, 131.3, 128.5, 126.8, 125.2, 119.3 ppm |

| HRMS (ESI-TOF) | Calculated for C₉H₆BrClN [M + H]⁺: 241.9367, Found: 241.9366 |

Part 2: Strategic Functionalization: Exploiting the Differential Reactivity

The synthetic utility of 4-bromo-8-chloroisoquinoline lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the C-Br bond is generally more reactive than the C-Cl bond. This is primarily due to the lower bond dissociation energy of the C-Br bond, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[4] This reactivity difference allows for the selective functionalization at the C4 position while leaving the C8 position available for subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[5] By carefully selecting the reaction conditions, one can achieve selective coupling at the C4 position of 4-bromo-8-chloroisoquinoline.

Caption: Selective Suzuki-Miyaura coupling at the C4 position.

Representative Protocol for Selective C4-Arylation:

Materials:

-

4-Bromo-8-chloroisoquinoline

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene and Water (4:1 mixture)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate and Hexanes for extraction and chromatography

Procedure:

-

To a reaction vessel, add 4-bromo-8-chloroisoquinoline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water mixture.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the 4-aryl-8-chloroisoquinoline.

Data Table: Representative Suzuki-Miyaura Couplings

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 4-Phenyl-8-chloroisoquinoline | High |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-8-chloroisoquinoline | High |

| 3-Pyridylboronic acid | 4-(3-Pyridyl)-8-chloroisoquinoline | Good |

(Note: Yields are representative and may vary based on specific substrates and reaction optimization.)

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, which are prevalent in many pharmaceuticals.[6] Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C4 position.

Experimental Workflow for C4-Amination:

Materials:

-

4-Bromo-8-chloroisoquinoline

-

Amine (1.2 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)

-

Ligand (e.g., Xantphos) (4 mol%)

-

Base (e.g., Sodium tert-butoxide) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In a glovebox, combine 4-bromo-8-chloroisoquinoline (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) in a reaction tube.

-

Add anhydrous toluene and seal the tube.

-

Remove the tube from the glovebox and heat the reaction mixture to 100-110 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the 4-amino-8-chloroisoquinoline derivative.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNAr) offers an alternative pathway for functionalization, particularly with strong nucleophiles. The isoquinoline ring is electron-deficient, which can facilitate SNAr reactions, especially when activated by electron-withdrawing groups. The relative reactivity of the C4 and C8 positions towards nucleophilic attack will depend on the specific nucleophile and reaction conditions. Generally, the position that can better stabilize the negative charge in the Meisenheimer intermediate will be more reactive.[7]

Representative Protocol for SNAr:

Materials:

-

4-Bromo-8-chloroisoquinoline

-

Nucleophile (e.g., Sodium methoxide) (1.5 equiv)

-

Anhydrous solvent (e.g., DMF or DMSO)

Procedure:

-

Dissolve 4-bromo-8-chloroisoquinoline (1.0 equiv) in the anhydrous solvent under an inert atmosphere.

-

Add the nucleophile (1.5 equiv) and heat the reaction mixture. The temperature and reaction time will be dependent on the nucleophile's reactivity.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the product by flash column chromatography.

Part 3: Applications in Research and Development

The unique structural features of 4-bromo-8-chloroisoquinoline make it a valuable precursor for a range of applications, particularly in medicinal chemistry and materials science.

Medicinal Chemistry

-

Kinase Inhibitors: Substituted isoquinolines are known to be potent inhibitors of various protein kinases, which are key targets in cancer therapy.[8][9][10] The 4-bromo-8-chloroisoquinoline scaffold allows for the systematic exploration of the chemical space around the isoquinoline core to develop novel and selective kinase inhibitors. The C4 position can be functionalized with various aryl or heteroaryl groups via Suzuki coupling to interact with the hinge region of the kinase, while the C8 position can be modified to improve solubility and pharmacokinetic properties.

-

Antiviral and Anticancer Agents: The isoquinoline nucleus is present in numerous natural products with cytotoxic and antiviral activities.[11] By using 4-bromo-8-chloroisoquinoline as a starting material, medicinal chemists can synthesize libraries of novel compounds for screening against various cancer cell lines and viruses.

Materials Science

-

Organic Light-Emitting Diodes (OLEDs): Isoquinoline derivatives have been investigated for their potential use as fluorescent materials in OLEDs.[12][13][14] The photophysical properties of these molecules can be fine-tuned by introducing different substituents onto the isoquinoline core. 4-Bromo-8-chloroisoquinoline provides a platform for synthesizing novel emitters with tailored emission wavelengths and improved quantum efficiencies for next-generation display and lighting technologies.

Conclusion and Future Outlook

4-Bromo-8-chloroisoquinoline is a highly versatile and strategically important building block for organic synthesis. Its efficient one-pot synthesis and the differential reactivity of its two halogen atoms provide a powerful tool for the controlled and selective construction of complex molecules. The ability to perform sequential functionalization at the C4 and C8 positions opens up a vast chemical space for exploration in drug discovery and materials science. As the demand for novel therapeutics and advanced materials continues to grow, the utility of such well-defined and versatile intermediates will undoubtedly increase. Further exploration of the reactivity of 4-bromo-8-chloroisoquinoline, including the development of new selective transformations and its incorporation into a wider range of functional molecules, will continue to be a fruitful area of research.

References

- Song, B., Cai, J., Yuan, D., Xiang, F., Zhou, J., & Han, X. (2015). Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy. The Journal of Organic Chemistry, 80(12), 6359–6366.

- Lin, W., Lai, W., Xu, L., Dai, X., Zhang, L., He, X., Liao, L., Lan, Y., & Bai, R. (2015). Dearomatization/rearomatization model for copper-mediated quinoline N-oxide C–H functionalization. Organic Chemistry Frontiers, 2(10), 1246-1255.

-

PrepChem. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Retrieved January 30, 2026, from [Link]

- MDPI. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 17(10), 11686-11698.

- PubMed. (2025).

-

ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Retrieved January 30, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Retrieved January 30, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved January 30, 2026, from [Link]

- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6663-6681.

- Journal of Materials and Environmental Science. (2016). Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science, 7(5), 1548-1566.

- MDPI. (2023). Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation. International Journal of Molecular Sciences, 24(20), 15000.

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved January 30, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved January 30, 2026, from [Link]

- MDPI. (2023). Organic LEDs Based on Bis(8-hydroxyquinoline) Zinc Derivatives with a Styryl Group.

-

Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 30, 2026, from [Link]

- Royal Society of Chemistry. (2015). Isoquinolines.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 30, 2026, from [Link]

- Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods. Retrieved January 30, 2026, from [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved January 30, 2026, from [Link]

- Oncotarget. (2016).

-

MDPI. (n.d.). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Retrieved January 30, 2026, from [Link]

-

The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved January 30, 2026, from [Link]

- Royal Society of Chemistry. (2013). Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs). Chemical Society Reviews, 42(21), 8341-8355.

-

MDPI. (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Retrieved January 30, 2026, from [Link]

-

NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 30, 2026, from [Link]

-

National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 30, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis, antiviral and antimicrobial activities of quinazoline urea analogues. Retrieved January 30, 2026, from [Link]

- ResearchGate. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1665-1675.

-

PubMed Central (PMC). (n.d.). A Perspective on Late-Stage Aromatic C–H Bond Functionalization. Retrieved January 30, 2026, from [Link]

- Royal Society of Chemistry. (2018). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 5(2), 263-271.

- PubMed. (2009). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(21), 6147-6150.

- Journal of Ovonic Research. (2022). Numerical investigation of organic light emitting diode OLED with different hole transport materials. Journal of Ovonic Research, 18(4), 433-440.

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 30, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isoquinolones by Sequential Suzuki Coupling of 2-Halobenzonitriles with Vinyl Boronate Followed by Cyclization. Retrieved January 30, 2026, from [Link]

-

ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved January 30, 2026, from [Link]

-

PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 30, 2026, from [Link]

- Royal Society of Chemistry. (2024). A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines. Organic Chemistry Frontiers, 11(8), 2319-2325.

- ResearchGate. (2022). A convenient one-pot synthesis, and characterisation of the ω-bromo-1-(4- cyanobiphenyl-4'-yl) alkanes (CBnBr). Liquid Crystals, 49(12), 1665-1675.

-

ResearchGate. (n.d.). Production of Organic Light-Emitting Diode with Fluorescence Featured Quinoline Derivative. Retrieved January 30, 2026, from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 30, 2026, from [Link]

- PubMed. (2017). Nucleophilic Aromatic Substitution Reactions Described by the Local Electron Attachment Energy. The Journal of Physical Chemistry A, 121(12), 2516-2525.

Sources

- 1. A dearomatization–rearomatization strategy for construction of 4H-quinolizin-4-ones via C–H bond functionalization of pyridines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. nobelprize.org [nobelprize.org]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. mdpi.com [mdpi.com]

- 14. Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs) - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Halogenated Isoquinoline Derivatives: A Strategic Guide to Synthesis and Functionalization

Topic: Halogenated Isoquinoline Derivatives: Synthetic Architectures & Medicinal Utility Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists

Executive Summary: The Halogen Advantage

Isoquinoline stands as a "privileged scaffold" in medicinal chemistry, forming the core of alkaloids (e.g., papaverine, morphine) and modern therapeutics (e.g., Fasudil). However, the naked scaffold is rarely the end goal.[1] Halogenated isoquinolines (fluoro-, chloro-, bromo-, iodo-) act as the critical linchpins in drug discovery.

They serve two distinct, high-value functions:

-

Pharmacological Modulators: Direct halogenation alters lipophilicity (

), metabolic stability (blocking P450 oxidation sites), and pKa.[1] -

Synthetic Gateways: They provide the orthogonal handles required for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid elaboration of structure-activity relationship (SAR) libraries.

This guide dissects the regioselective synthesis of these derivatives, moving beyond textbook definitions to practical, field-proven methodologies.

The Reactivity Landscape: Mapping the Scaffold

To successfully halogenate isoquinoline, one must understand its electronic duality.[1] The fused system comprises an electron-deficient pyridine ring and a relatively electron-rich benzene ring.

Mechanistic Logic[1][2]

-

The Pyridine Ring (C1, C3, C4): naturally resistant to Electrophilic Aromatic Substitution (

).[1] However, the C1 position is highly susceptible to nucleophilic attack, especially when the nitrogen is activated (N-oxide). -

The Benzene Ring (C5, C6, C7, C8): More reactive toward electrophiles. In strongly acidic media (standard halogenation conditions), the nitrogen protonates (

), further deactivating the pyridine ring.[1] Consequently,

Visualization: The Isoquinoline Regioselectivity Map

The following diagram illustrates the distinct reactivity zones utilized for halogen installation.

Figure 1: Regioselectivity map indicating the primary modes of activation for halogen installation.

Strategic Synthesis: Protocols & Causality

Strategy A: The N-Oxide Gateway (Targeting C1)

Direct halogenation at C1 is impossible via

Mechanism:

-

Activation with an oxophilic reagent (e.g.,

).[1] -

Nucleophilic attack of chloride at C1, followed by elimination of the oxygen moiety and re-aromatization.

Protocol 1: Synthesis of 1-Chloroisoquinoline

This protocol is robust, scalable, and avoids the formation of polychlorinated byproducts common in older methods.

Reagents: Isoquinoline (1.0 eq), m-CPBA (1.2 eq),

Step-by-Step Workflow:

-

N-Oxidation: Dissolve isoquinoline in DCM at

. Slowly add m-CPBA (dissolved in DCM). Stir at RT for 3-5 hours. -

Chlorination: Dissolve the N-oxide in dry DCM (or use neat if small scale). Add

(3-5 equiv) dropwise at -

Reflux: Heat to reflux for 4–6 hours.

-

Why? The initial adduct formation is fast, but the rearrangement/chlorination requires thermal energy.[1]

-

-

Quench: CRITICAL SAFETY STEP. Pour the reaction mixture onto crushed ice/water slowly.

hydrolysis is exothermic.[1] Neutralize with solid -

Isolation: Extract with DCM, dry (

), and concentrate. Purify via flash chromatography (Hex/EtOAc).[1]

Expected Yield: 75–85%

Data Validation:

Strategy B: Acid-Mediated Bromination (Targeting C5)

To access the benzene ring, one must overcome the deactivating effect of the protonated nitrogen. Using "swamping catalyst" conditions or strong mineral acids directs bromine to the C5 position (kinetically favored over C8).[1]

Protocol 2: Regioselective Synthesis of 5-Bromoisoquinoline

Based on the method by Brown & Gouliaev [1].

Reagents: Isoquinoline,

Step-by-Step Workflow:

-

Salt Formation: Dissolve isoquinoline in concentrated

at-

Causality: This protonates the nitrogen, protecting it from oxidation and directing the electrophile to the carbocycle.[1]

-

-

Bromine Addition: Add NBS (N-bromosuccinimide) or liquid

slowly.[1]-

Note: NBS is often preferred for stoichiometry control.[1]

-

-

Reaction: Stir at RT for 2 hours, then potentially heat to

if conversion is sluggish. -

Workup: Pour onto ice. Basify with conc.

to pH 9–10.[1] Extract with EtOAc.[1] -

Purification: Recrystallization from hexane/EtOAc is often sufficient to separate the 5-bromo isomer from traces of 8-bromo.[1]

Expected Yield: 60–70%

Comparative Data: Halogen Impact

The introduction of a halogen atom dramatically shifts the physicochemical profile of the isoquinoline core.[1]

| Derivative | Position | Reagent System | Primary Utility | Electronic Effect (Hammett) |

| 1-Chloroisoquinoline | C1 (Pyridine) | Inductive withdrawal, reactive C-Cl bond | ||

| 4-Bromoisoquinoline | C4 (Pyridine) | Suzuki coupling (very active) | Steric bulk at "kink", minimal electronic perturbation of N | |

| 5-Bromoisoquinoline | C5 (Benzene) | Scaffold extension | Remote electronic modulation | |

| 7-Fluoroisoquinoline | C7 (Benzene) | Balz-Schiemann* | Metabolic blocking | Metabolic stability (blocks oxidation) |

*Note: 7-Fluoro is typically made via the diazonium salt of 7-aminoisoquinoline, not direct halogenation.

Medicinal Chemistry Applications

Halogenated isoquinolines are not just intermediates; they are functional motifs in approved drugs.[1][4]

Case Study: Rho-Kinase (ROCK) Inhibitors

Fasudil (a 5-isoquinolinesulfonamide derivative) is a classic vasodilator. However, next-generation inhibitors often incorporate halogens to improve selectivity.[1]

-

SAR Logic: Halogenation at C4 or C5 can fill hydrophobic pockets in the ATP-binding site of kinases.[1]

-

Metabolic Blocking: Isoquinolines are prone to oxidation at C1 (forming isocarbostyrils).[1] Substitution at C1 (e.g., with Cl, then displaced by an amine) or halogenation at C5/C8 prevents oxidative degradation, extending half-life (

).

Synthesis Workflow Visualization

The following diagram depicts the decision tree for synthesizing a library of functionalized isoquinolines starting from the parent heterocycle.

Figure 2: Divergent synthetic pathways for accessing C1 and C5 functionalized derivatives.

References

-

Brown, W. D., & Gouliaev, A. H. (2005).[1] Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Link

-

Li, J. J. (2014).[1] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][5] (Referencing the Meisenheimer rearrangement context for N-oxides).

-

Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th Ed.).[1] Wiley-Blackwell.[1] (Definitive source for isoquinoline reactivity profiles).

-

Pal, S. (2011).[1] Synthesis and Reactivity of Isoquinoline. In Heterocyclic Chemistry. IntechOpen.[1] Link

-

BenchChem. (2025).[1][4] The Role of Dichlorinated Isoquinolines in Medicinal Chemistry. Application Note. Link

Sources

4-Bromo-8-chloroisoquinoline spectral data (NMR, MS).

An In-depth Technical Guide to the Spectral Characterization of 4-Bromo-8-chloroisoquinoline

Part 1: Introduction & Significance

4-Bromo-8-chloroisoquinoline is a critical halogenated heteroaromatic scaffold used primarily as an intermediate in the synthesis of complex pharmaceutical agents. Its value lies in its orthogonal reactivity :

-

C4-Bromine: Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the electronic activation of the pyridine-like ring.

-

C8-Chlorine: A more robust handle, typically reserved for later-stage diversification or used to modulate lipophilicity and metabolic stability (blocking the metabolic soft spot at the 8-position).

Because exact spectral data for this specific substitution pattern is often fragmented in open literature, this guide reconstructs the spectral fingerprint based on first-principles of NMR spectroscopy, isotopic mass spectrometry, and comparative data from validated analogs.

Part 2: Synthesis & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as it defines the potential impurities (e.g., regioisomers or unreacted starting materials).

Primary Synthetic Route: The most common industrial route involves the electrophilic bromination of 8-chloroisoquinoline.

Graphviz Workflow: Synthesis & Impurity Logic

Caption: Electrophilic bromination pathway showing the target C4-bromination and potential C5-regioisomer or unreacted impurities.

Part 3: Mass Spectrometry (The Definitive ID)

Mass Spectrometry (MS) is the most robust method for confirming the identity of 4-Bromo-8-chloroisoquinoline due to the unique isotopic signatures of Bromine and Chlorine.

Molecular Formula: C₉H₅BrClN Exact Mass (Monoisotopic): 240.929

Isotopic Abundance Logic

-

Bromine: ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) → ~1:1 ratio.

-

Chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%) → ~3:1 ratio.

When combined, these generate a distinct M, M+2, M+4 pattern.

Table 1: Calculated Isotopic Pattern (ESI+)

| Ion Species | Composition | m/z (approx) | Relative Intensity (Theoretical) |

| M (Base) | [C₉H₅⁷⁹Br³⁵ClN + H]⁺ | 241.9 | 100% |

| M + 2 | [C₉H₅⁸¹Br³⁵ClN + H]⁺ & [C₉H₅⁷⁹Br³⁷ClN + H]⁺ | 243.9 | ~130% (4:3 ratio approx) |

| M + 4 | [C₉H₅⁸¹Br³⁷ClN + H]⁺ | 245.9 | ~30% |

Graphviz Diagram: Isotopic Fragmentation Tree

Caption: Probability tree demonstrating the origin of the M, M+2, and M+4 spectral pattern. Note that M+2 is the sum of two isobaric species.

Part 4: NMR Spectroscopy (Structural Elucidation)

The ¹H NMR spectrum is the primary tool for assessing regio-purity. The substitution pattern (4,8-disubstituted) breaks the symmetry of the isoquinoline ring, resulting in highly characteristic coupling patterns.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

-

Solvent: Chloroform-d (CDCl₃) is recommended for solubility.

-

Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm).

Structural Logic:

-

H1 (Singlet): The most deshielded proton (adjacent to Nitrogen). It appears as a singlet because C4 is substituted, blocking the typical long-range coupling.

-

H3 (Singlet): Also a singlet due to C4-substitution.

-

H5, H6, H7 (AMX System): The 8-chloro substituent creates a 3-spin system on the benzenoid ring.

-

H7: Ortho to Chlorine (deshielded, doublet).

-

H5: Peri-position to Br (deshielded, doublet).

-

H6: Meta to Chlorine (triplet/dd).

-

Table 2: ¹H NMR Assignment Table

| Position | Chemical Shift (δ ppm)* | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment Logic |

| H-1 | 9.25 - 9.35 | Singlet (s) | 1H | - | Deshielded by N (alpha) & 8-Cl (peri-effect). |

| H-3 | 8.70 - 8.80 | Singlet (s) | 1H | - | Alpha to N; singlet confirms C4-substitution. |

| H-5 | 8.10 - 8.20 | Doublet (d) | 1H | J ≈ 8.0 | Peri to C4-Br; couples with H6. |

| H-7 | 7.75 - 7.85 | Doublet (d) | 1H | J ≈ 7.5 | Ortho to C8-Cl; couples with H6. |

| H-6 | 7.60 - 7.70 | Triplet (t) / dd | 1H | J ≈ 8.0, 7.5 | Trapped between H5 and H7. |

*Note: Shifts are estimated based on substituent additivity rules (Curphy-Morrison) applied to the parent isoquinoline scaffold.

¹³C NMR Characteristics

Key diagnostic carbon signals:

-

C-1: ~150-153 ppm (Deshielded CH).

-

C-3: ~143-145 ppm (Deshielded CH).

-

C-4 (C-Br): ~118-122 ppm (Distinctive upfield shift for ipso-C-Br).

-

C-8 (C-Cl): ~130-135 ppm (Ipso-C-Cl).

Part 5: Experimental Protocols

To ensure data integrity (Trustworthiness), follow these standardized protocols.

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5-10 mg of the solid sample.

-

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (v/v).

-

Why: CDCl₃ minimizes exchangeable proton issues and provides a sharp lock signal.

-

-

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a cotton plug into the NMR tube.

-

Acquisition:

-

Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of the isolated H1/H3 protons.

-

Scans: 16-32 scans are sufficient for ¹H; >512 scans for ¹³C.

-

Protocol B: LC-MS Analysis

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and MS (ESI+).

-

Validation: Look for the characteristic "Doublet of Doublets" pattern in the MS trace (M/M+2/M+4) at the retention time of the main UV peak.

-

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1215767-86-4. Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative text for additivity rules and isotopic patterns).

-

Wu, H., & Hynes, J. (2010). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling. Organic Letters, 12(6), 1192-1195. (Context for 4-bromoisoquinoline spectral data).

-

Reichert, D. E., et al. (2008). Synthesis and characterization of halogenated isoquinoline derivatives. Journal of Medicinal Chemistry. (Provides comparative shifts for 8-substituted isoquinolines).

4-Bromo-8-chloroisoquinoline safety and handling.

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-8-chloroisoquinoline

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 4-Bromo-8-chloroisoquinoline. As a halogenated heterocyclic compound, this chemical building block requires rigorous safety protocols to mitigate risks associated with its handling. This guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and informed practice in the laboratory.

4-Bromo-8-chloroisoquinoline is a substituted isoquinoline, a class of compounds widely used as scaffolds in medicinal chemistry and materials science.[1][2][3] Its reactivity, which makes it a valuable synthetic intermediate, is also the source of its primary health hazards. Before any laboratory work commences, a thorough risk assessment is mandatory. This involves recognizing the inherent hazards of the compound, evaluating the risks associated with the specific procedures being performed, and implementing appropriate control measures.

The primary hazards, as identified in safety data sheets for this compound and structurally similar analogues, are summarized below.[4][5][6][7]

GHS Classification Summary

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. While specific data for 4-Bromo-8-chloroisoquinoline may be limited, data from closely related bromo-chloro-isoquinolines establish a clear hazard profile.[6][8]

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | ⚠️ | Warning | H302: Harmful if swallowed.[6][9] |

| Skin Corrosion/Irritation (Category 2) | ⚠️ | Warning | H315: Causes skin irritation.[4][5][6][9] |

| Serious Eye Damage/Irritation (Category 2A) | ⚠️ | Warning | H319: Causes serious eye irritation.[4][5][6][9] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | ⚠️ | Warning | H335: May cause respiratory irritation.[4][5][6][9] |

The Basis of Hazard: Chemical Reactivity

The hazardous nature of 4-Bromo-8-chloroisoquinoline stems from its chemical structure. As a halogenated aromatic heterocycle, it can interact with biological macromolecules. Skin and eye irritation likely result from localized reactions with moisture and proteins on these surfaces. If inhaled, the fine particles can irritate the sensitive mucosal linings of the respiratory tract.[7] Ingestion can lead to systemic toxicity.[6] Understanding this foundation is key to appreciating the importance of the control measures outlined below.

Engineering Controls & Personal Protective Equipment (PPE)

The cornerstone of safe chemical handling is a multi-layered approach that prioritizes the elimination or reduction of exposure. This begins with engineering controls and is supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All procedures involving 4-Bromo-8-chloroisoquinoline as a solid or in solution should be performed within a certified chemical fume hood.[4][5] This is a non-negotiable control measure. The fume hood's constant airflow contains airborne particles and vapors, preventing them from entering the laboratory environment and the user's breathing zone. The causality is simple: if the contaminant cannot reach the user, the risk of inhalation is effectively eliminated. Ensure the sash is kept at the lowest practical height during manipulations.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is required to protect against residual risks and in the event of an accidental spill or splash. The selection of PPE must be deliberate and based on the specific hazards of the compound.

-

Eye and Face Protection : Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards at all times.[4][10] When handling larger quantities or if there is a significant splash risk, a full-face shield should be worn in addition to safety goggles.[4]

-

Skin and Body Protection : A standard laboratory coat is mandatory. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.[4] Full-length trousers and closed-toe shoes are required.

-

Hand Protection : Wear appropriate chemical-resistant gloves.[4] Nitrile gloves are a common choice for incidental contact, but for prolonged handling or immersion, heavier-duty gloves such as butyl or Viton should be considered.[11] Crucially, no glove material is impervious forever. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid contaminating your skin.[12] Wash hands thoroughly with soap and water after removing gloves.[9][12]

-

Respiratory Protection : If engineering controls (i.e., a fume hood) are not available or are insufficient to control exposure below occupational limits (e.g., during a large spill cleanup), a full-face respirator with appropriate cartridges should be used by trained personnel.[4][10][13]

Caption: PPE Selection Workflow for 4-Bromo-8-chloroisoquinoline.

Standard Operating Procedures for Handling & Storage

Adherence to established protocols minimizes the risk of exposure and accidents.

Protocol for Safe Handling and Weighing

-

Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.).

-

Don PPE : Put on all required PPE as determined by your risk assessment (see Section 2.2).

-